4-(1-Naphthyloxy)butanoic acid chemical structure and physical properties
4-(1-Naphthyloxy)butanoic acid chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1-Naphthyloxy)butanoic acid, a member of the aryloxyalkanoic acid class of compounds. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and discusses its potential applications based on the activities of related compounds.
Chemical Identity and Structure
4-(1-Naphthyloxy)butanoic acid is an aromatic carboxylic acid characterized by a naphthyloxy group linked to a butanoic acid moiety via an ether bond. The naphthalene ring system is attached at its 1-position to the oxygen of the butanoic acid chain.
Systematic IUPAC Name: 4-(naphthalen-1-yloxy)butanoic acid
Common Synonyms: 4-(1-Naphthoxy)butanoic acid
Key Identifiers:
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CAS Number: 16563-45-4
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Molecular Formula: C₁₄H₁₄O₃
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Molecular Weight: 230.26 g/mol
The structural framework, consisting of a bulky, hydrophobic naphthalene group and a flexible, hydrophilic carboxylic acid chain, imparts specific chemical characteristics that are crucial for its potential biological interactions.
Diagram 1: Chemical Structure of 4-(1-Naphthyloxy)butanoic acid
Caption: 2D representation of 4-(1-Naphthyloxy)butanoic acid.
Physicochemical Properties
The physical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings. While comprehensive experimental data is not widely published, the following table summarizes key known and predicted properties.
| Property | Value / Description | Source(s) |
| Physical Form | Solid at room temperature. | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |
| Melting Point | Not consistently reported in literature. Requires experimental determination. | - |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely applicable method for preparing 4-(1-Naphthyloxy)butanoic acid is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a naphthoxide ion on an alkyl halide. The following protocol provides a reliable, step-by-step methodology.
Reaction Principle: The phenolic proton of 1-naphthol is first abstracted by a strong base (e.g., sodium hydroxide or sodium hydride) to form the highly nucleophilic sodium 1-naphthoxide. This nucleophile then displaces a bromide ion from ethyl 4-bromobutanoate. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Diagram 2: Synthesis Workflow
Caption: Workflow for Williamson ether synthesis of the target compound.
Experimental Methodology
Step 1: Synthesis of Ethyl 4-(1-naphthyloxy)butanoate
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Deprotonation: Add a strong base, such as sodium hydroxide (1.1 eq) or sodium hydride (1.1 eq, handled with extreme care), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 1-naphthoxide salt. The causality here is the need for a potent nucleophile; the phenoxide is significantly more nucleophilic than the neutral phenol.
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Nucleophilic Substitution: To the resulting solution, add ethyl 4-bromobutanoate (1.05 eq) dropwise. The primary alkyl bromide is an excellent substrate for an Sₙ2 reaction, minimizing competing elimination reactions.
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Reaction Completion: Heat the reaction mixture to reflux (typically 80-100 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography on silica gel.
Step 2: Hydrolysis to 4-(1-Naphthyloxy)butanoic acid
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Saponification: Dissolve the purified ethyl 4-(1-naphthyloxy)butanoate from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.
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Reaction: Heat the mixture to reflux until the ester is fully consumed (as monitored by TLC). This base-catalyzed hydrolysis (saponification) is an irreversible process that drives the reaction to completion.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with a strong acid, such as 1M hydrochloric acid, until the pH is approximately 2-3. The target carboxylic acid, being insoluble in acidic aqueous media, will precipitate out of the solution.
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Product Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield pure 4-(1-Naphthyloxy)butanoic acid.
Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic peaks for the aromatic protons of the naphthalene ring, the methylene protons of the butoxy chain (with distinct chemical shifts for -O-CH₂-, -CH₂-CH₂-, and -CH₂-COOH), and a broad singlet for the carboxylic acid proton.
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¹³C NMR will show the expected number of aromatic and aliphatic carbon signals.
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Infrared (IR) Spectroscopy: Key signals will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and C-O ether stretches (around 1050-1250 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.
Potential Applications and Biological Activity
While specific biological studies on 4-(1-Naphthyloxy)butanoic acid are limited, the broader class of (aryloxy)alkanoic acids has been investigated for several therapeutic applications. This structural motif is present in a variety of pharmacologically active agents.
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Leukotriene Antagonism: Substituted (aryloxy)alkanoic acids have been synthesized and evaluated as antagonists of the slow-reacting substance of anaphylaxis (SRS-A), which is composed of leukotrienes.[2] These compounds have the potential to treat allergic asthma and other hypersensitivity reactions by blocking leukotriene-induced bronchoconstriction.[2]
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Treatment of Brain Injury: Certain (aryloxy)alkanoic acids have been shown to inhibit the swelling of astrocytes, a key event in brain injury following blunt trauma or ischemia.[3] Compounds in this class, particularly 4-(indanyloxy)butanoic acids which are structurally related to the title compound, have demonstrated efficacy in reducing brain tissue swelling in both in vitro and in vivo models, suggesting a potential neuroprotective role.[3]
The combination of a naphthalene ring and a butanoic acid chain in 4-(1-Naphthyloxy)butanoic acid makes it a valuable candidate for screening in assays related to these and other biological targets.
Safety and Handling
Based on notified classifications, 4-(1-Naphthyloxy)butanoic acid should be handled with appropriate care.
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GHS Hazard Classifications:
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Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[4]
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Skin Irritation: Category 2. Causes skin irritation.[4]
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Eye Irritation: Category 2A. Causes serious eye irritation.[4]
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Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation or drowsiness/dizziness.[4]
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Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
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LeMahieu, R. A., Carson, M., Han, R. J., Nason, W. C., O'Donnell, M., Brown, D. L., Crowley, H. J., & Welton, A. F. (1988). Substituted (aryloxy)alkanoic acids as antagonists of slow-reacting substance of anaphylaxis. Journal of Medicinal Chemistry, 31(4), 849-857. [Link]
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Cragoe, E. J. Jr., Gould, N. P., Woltersdorf, O. W. Jr., Ziegler, C., Bourke, R. S., Nelson, L. R., Kimelberg, H. K., Waldman, J. B., Popp, A. J., & Sedransk, N. (1982). Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids. Journal of Medicinal Chemistry, 25(5), 567-579. [Link]
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NextSDS. (n.d.). 4-(naphthalen-1-yloxy)butanoic acid — Chemical Substance Information. Retrieved from [Link]
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Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. (Historical reference for the Williamson Ether Synthesis). [Link]
